molecular formula C30H30Cl2N4O4 B1677040 Nutlin-3 CAS No. 548472-68-0

Nutlin-3

Cat. No. B1677040
M. Wt: 581.5 g/mol
InChI Key: BDUHCSBCVGXTJM-WUFINQPMSA-N
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Description

Nutlin-3 is a small molecule inhibitor of the MDM2/p53 interaction, which leads to the non-genotoxic p53 stabilization, activation of cell cycle arrest, and apoptosis pathways . It is a cis-imidazoline analog that inhibits the interaction between mdm2 and tumor suppressor p53 . Nutlin-3 is the compound most commonly used in anti-cancer studies .


Molecular Structure Analysis

Nutlin-3 is characterized by the presence of two 4-chlorophenyl moieties that perfectly fill the Leu26 and Trp23 pockets, and one isopropoxy substituent which is deeply buried in the Phe19 pocket .


Chemical Reactions Analysis

Nutlin-3 does not induce apoptosis by itself, but it preferentially enhances D269H/E195R-induced apoptosis over rhTRAIL . The combination treatment potentiated the cleavage of caspases 8, 9, 3, and PARP .


Physical And Chemical Properties Analysis

Nutlin-3 has a molecular weight of 581.5 g/mol and a molecular formula of C30H30Cl2N4O4 . It appears as a solid form .

Scientific Research Applications

Non-Genotoxic Activation of p53 Pathways

Nutlin-3, as a small molecule inhibitor of the MDM2/p53 interaction, promotes non-genotoxic stabilization and activation of p53. This results in the activation of cell cycle arrest and apoptosis pathways. Particularly in pediatric tumors and hematological malignancies with a high percentage of p53(wild-type) status, Nutlin-3 offers a therapeutic alternative to cytotoxic chemotherapy. Notably, its efficacy increases when combined with drugs like TRAIL or bortozemib. However, the effects of Nutlin-3 on normal tissues require further investigation (Secchiero, Bosco, Celeghini, & Zauli, 2011).

Antiangiogenic Activity

Nutlin-3 exhibits notable antiangiogenic activity, which is demonstrated by its ability to inhibit capillary formation in both in vivo and in vitro models, without inducing apoptosis in endothelial cells. This antiangiogenic effect is primarily attributed to its antimigratory activity on endothelial cells, leading to cell cycle arrest and, to a lesser extent, apoptosis (Secchiero et al., 2007).

Insight into Cancer Cell Vulnerability

Nutlin-3's potential as an anticancer agent is further illuminated by its selective effect on cancer cells. A large-scale RNA interference–based short hairpin RNA (shRNA) barcode screen revealed that aside from p53, 53BP1 is a critical mediator of nutlin-3–induced cytotoxicity, offering a pathway to exploit a cancer cell–specific property for therapeutic benefit (Brummelkamp et al., 2006).

Potentiation of UVB-induced p53 Response

Nutlin-3 has been found to potentiate the p53 nuclear translocation in epidermal keratinocytes after UVB irradiation, suggesting its role in enhancing DNA photodamage repair. This could be particularly significant for chemoprevention in skin cancer (Lerche, Thomsen, Wulf, & Gniadecki, 2010).

Radiosensitization in Prostate Cancer Cells

In prostate cancer cells, Nutlin-3 acts as a radiosensitizer, enhancing the effect of radiation therapy. This effect is seen even in p53-null cells, indicating a p53-independent mechanism at play, especially under hypoxic conditions (Supiot, Hill, & Bristow, 2008).

Inhibition of Tumor Growth in Hepatocellular Carcinoma

Nutlin-3's antitumor efficacy in hepatocellular carcinoma (HCC) has been demonstrated, regardless of p53 status. This suggests its potential as a versatile therapeutic agent in HCC treatment (Wang et al., 2011).

Effect on Mesenchymal Stem Cells

The impact of Nutlin-3 on mesenchymal stem cells (MSCs) has been a subject of research. MSCs play a crucial role in the regeneration and proliferation of hematopoietic stem cells, and understanding Nutlin-3's effect on MSCs is vital for evaluating its therapeutic potential (Bajelan et al., 2018).

Reversal of Multidrug Resistance

Nutlin-3 has shown promise in reversing P-glycoprotein-mediated multidrug resistance, thereby enhancing the efficacy of chemotherapeutic drugs in treatment-resistant cancer cell lines. This novel mechanism of action widens the scope of Nutlin-3’s application in cancer therapy (Michaelis et al., 2009).

Development of Anticancer Agents

Research into the synthesis of Nutlin-3 has opened avenues for the creation of analogs for cancer studies, broadening its application in cancer research and drug discovery (Borman, 2011).

Modulation of Dendritic Cell Functions

Nutlin-3 also impacts dendritic cell functions, significantly promoting the ability of these cells to stimulate T cells. This suggests that Nutlin-3’s tumor-suppression function may extend beyond its direct effects on tumor cells (Gasparini, Tommasini, & Zauli, 2012).

Safety And Hazards

Nutlin-3 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Nutlin-3 is a potent enhancer of D269H/E195R-induced apoptosis in wild-type p53-expressing cancer cells . The clinical application of Nutlin-3 might improve local recurrence rates or allow treatment de-escalation in these patients . It is also seen as a potential therapeutic opportunity for nasopharyngeal carcinoma treatment .

properties

IUPAC Name

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHCSBCVGXTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nutlin-3

CAS RN

548472-68-0
Record name Nutlin-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=732664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (�±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,990
Citations
P Secchiero, R Bosco, C Celeghini… - Current pharmaceutical …, 2011 - ingentaconnect.com
… , it will be unlikely that Nutlin-3 will be used as a monotherapy. In this respect, Nutlin-3 shows a … Although Nutlin-3 is currently in phase I clinical trial for the treatment of retinoblastoma, its …
Number of citations: 180 www.ingentaconnect.com
P Secchiero, F Corallini, A Gonelli, R Dell'Eva… - Circulation …, 2007 - Am Heart Assoc
… effect of nutlin-3 on angiogenesis. For this purpose, we studied the ability of nutlin-3 to modulate … of nutlin-3 on survival, proliferation, and migration of cultured vascular endothelial cells. …
Number of citations: 153 www.ahajournals.org
JT Patton, LD Mayo, AD Singhi, AV Gudkov, GR Stark… - Cancer research, 2006 - AACR
… completely reversed the resistance to Nutlin-3, probably reflecting the … of Nutlin-3 for Hdm2 influence the sensitivity of cells to p53-dependent apoptosis or arrest in response to Nutlin-3. …
Number of citations: 234 aacrjournals.org
LMS Lau, JK Nugent, X Zhao, MS Irwin - Oncogene, 2008 - nature.com
… whether p73 could mediate Nutlin-3-induced apoptosis. We demonstrate that Nutlin-3 inhibits … p73 knockdown by siRNA results in rescue of Nutlin-3-treated cells, indicating that Nutlin-3-…
Number of citations: 208 www.nature.com
R Verma, MJ Rigatti, GS Belinsky, CA Godman… - Biochemical …, 2010 - Elsevier
… We observed that Nutlin-3 … Nutlin-3 enantiomer, and it was also activated by another pharmacological Mdm2 inhibitor (Caylin-1). Quantification of γH2AX-positive cells following Nutlin-3 …
Number of citations: 78 www.sciencedirect.com
JS Shin, JH Ha, F He, Y Muto, KS Ryu, HS Yoon… - Biochemical and …, 2012 - Elsevier
… inhibitor Nutlin-3 with anti-… Nutlin-3 with diverse anti-apoptotic Bcl-2 family proteins. Taken together with the binding data for Nutlin-3 analogs, the structural model of the Bcl-X L /Nutlin-3 …
Number of citations: 36 www.sciencedirect.com
A Künkele, K De Preter, L Heukamp, T Thor… - Neuro …, 2012 - academic.oup.com
… nutlin-3 treatment of mice with established medulloblastoma xenografts inhibited tumor growth and significantly increased survival. Thus, nutlin-3 … MDM2-p53 interaction with nutlin-3 is a …
Number of citations: 73 academic.oup.com
V Yee-Lin, W Pooi-Fong… - Mini Reviews in …, 2018 - ingentaconnect.com
… This review discusses the potential use of Nutlin-3 as a p53-activating drug and the future … Nutlin3 did not result in the emergence of p53 mutation, albeit reduced sensitivity to Nutlin-3 …
Number of citations: 43 www.ingentaconnect.com
S Supiot, RP Hill, RG Bristow - Molecular cancer therapeutics, 2008 - AACR
… Nutlin-3 can act as a radiosensitizer via p53-independent mechanisms under low O 2 levels. Nutlin-3 … Herein, we show novel data indicating that Nutlin-3 radiosensitizes prostate cancer …
Number of citations: 84 aacrjournals.org
M Miyachi, N Kakazu, S Yagyu, Y Katsumi… - Clinical Cancer …, 2009 - AACR
… Nutlin-3 induces p53 protein and restores the p53 pathway in RMS cell lines with wild-type p53. We next asked if treatment with nutlin-3 would increase p53 protein and induce …
Number of citations: 119 aacrjournals.org

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